molecular formula C19H13ClFNO2 B5785652 N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide

Cat. No. B5785652
M. Wt: 341.8 g/mol
InChI Key: YXQWQGHJQZTVAH-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.

Mechanism of Action

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide inhibits CFTR chloride channel activity by binding to a site within the channel pore and blocking chloride ion permeation. N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has been shown to be a competitive inhibitor of CFTR chloride channel activity, with a Ki value of 300 nM. N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has also been shown to inhibit CFTR-mediated ATP hydrolysis, which is required for CFTR function.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has been shown to have several biochemical and physiological effects. In CF airway epithelia, N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has been shown to increase airway surface liquid volume and improve mucociliary clearance. In CF mice, N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has been shown to improve intestinal function by inhibiting CFTR-mediated fluid secretion. N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has also been shown to inhibit CFTR-mediated bicarbonate secretion in pancreatic duct cells, which may have implications for the treatment of CF-related diabetes.

Advantages and Limitations for Lab Experiments

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and specific inhibitor of CFTR chloride channel activity, with a well-characterized mechanism of action. Another advantage is that it has been extensively studied in vitro and in vivo, and its effects on CFTR function and physiology are well understood. One limitation is that it may have off-target effects on other ion channels or transporters, which could complicate interpretation of experimental results. Another limitation is that it may have limited bioavailability or stability in vivo, which could limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide. One direction is to further optimize its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is to study its effects on CFTR function and physiology in more complex models, such as human airway epithelia or animal models of CF. Another direction is to explore its potential therapeutic applications in other diseases caused by CFTR dysfunction, such as congenital bilateral absence of the vas deferens or idiopathic chronic pancreatitis. Finally, another direction is to investigate its potential as a tool for basic research on CFTR function and regulation.

Synthesis Methods

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide can be synthesized by several methods, including the reaction of 4-chlorophenol with 4-bromophenol to form 4-(4-chlorophenoxy)phenol, which is then reacted with 2-fluorobenzoyl chloride to produce N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide. Another method involves the reaction of 4-chlorophenylboronic acid with 4-bromoanisole to form 4-(4-chlorophenoxy)phenylboronic acid, which is then reacted with 2-fluorobenzoyl chloride to produce N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide. Both methods have been reported to yield high purity and good yields of N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in CF and other diseases caused by CFTR dysfunction. CF is a genetic disease caused by mutations in the CFTR gene, which encodes a chloride channel that regulates the flow of salt and water in and out of cells. N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has been shown to inhibit CFTR chloride channel activity in vitro and in vivo, leading to increased airway surface liquid volume and improved mucociliary clearance in CF airway epithelia. N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has also been shown to inhibit CFTR-mediated intestinal fluid secretion, leading to improved intestinal function in CF mice.

properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO2/c20-13-5-9-15(10-6-13)24-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)21/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQWQGHJQZTVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide

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